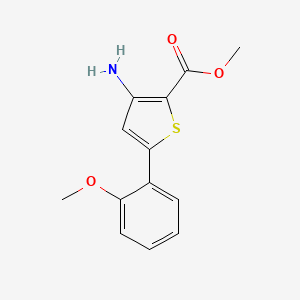

Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-16-10-6-4-3-5-8(10)11-7-9(14)12(18-11)13(15)17-2/h3-7H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMUWYJYMTZMSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=C(S2)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591627 | |

| Record name | Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354811-94-2 | |

| Record name | Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate involves the reaction of 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

This compound is primarily utilized as an intermediate in the synthesis of novel pharmaceuticals. Its derivatives have shown potential in the development of anti-inflammatory and analgesic drugs . Research indicates that modifications to the thiophene structure can enhance bioactivity against specific targets, making it a valuable scaffold in drug design.

Organic Synthesis

Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate serves as a crucial building block in organic synthesis. It allows chemists to create complex molecules efficiently, which is essential for advancing materials science and nanotechnology applications. The compound's versatility facilitates the development of various derivatives that can be tailored for specific chemical reactions.

Biological Research

In biological studies, this compound is employed to investigate its effects on various biological systems. Notable applications include:

- Antimicrobial Activity : Research has demonstrated that thiophene derivatives exhibit varying degrees of antimicrobial activity. For instance, this compound has been evaluated against several bacterial strains, showing significant activity against Staphylococcus aureus and moderate activity against Escherichia coli.

| Bacterial Strain | Activity Observed |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | Significant |

| Pseudomonas aeruginosa | Low |

- Anticancer Activity : The compound has also been tested for its anti-proliferative effects on various cancer cell lines. Results indicate promising potential against liver (HepG2) and breast (MCF-7) cancer cells with IC50 values less than 25 µM.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HepG2 (Liver) | < 25 |

| MCF-7 (Breast) | < 25 |

| PC-3 (Prostate) | > 25 |

Agrochemical Formulations

The compound is being explored for its potential applications in agrochemicals. Its derivatives may contribute to the development of more effective pesticides and herbicides, enhancing agricultural productivity while minimizing environmental impact.

Material Science

In material science, this compound is investigated for its properties in creating advanced materials such as conductive polymers. These materials have applications in electronics and energy storage systems.

Antimicrobial Efficacy Study

A recent study evaluated a series of thiophene derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated significant activity against E. coli and S. aureus, highlighting the compound's potential as an antimicrobial agent.

Anti-Proliferative Activity Assessment

In vitro studies using the MTT assay demonstrated that this compound effectively inhibited the proliferation of HepG2 and MCF-7 cells at low concentrations. This highlights its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or disrupt cancer cell proliferation by inducing apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene-2-carboxylate derivatives exhibit diverse properties depending on substituent groups. Below is a comparative analysis of structurally related compounds:

Electronic and Functional Group Effects

- Electron-Donating Groups (e.g., Methoxy): The 2-methoxyphenyl group in the target compound enhances electron density on the thiophene ring, favoring electrophilic substitution reactions. This contrasts with electron-withdrawing groups (e.g., chloro, bromo, cyano), which reduce reactivity in such pathways .

- Ester Variations: Methyl esters (target compound) generally exhibit lower hydrolysis rates compared to ethyl esters (e.g., Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate), impacting bioavailability in drug design .

- Heterocyclic Substituents: Compounds like Methyl 3-amino-5-(3-phenylisoxazol-5-yl)thiophene-2-carboxylate introduce additional aromatic systems, enabling π-π stacking interactions in enzyme inhibition .

Research Findings and Trends

- Synthetic Efficiency : Microwave-assisted synthesis (e.g., ) reduces reaction times for imine formation compared to traditional heating .

- Structure-Activity Relationships (SAR) : Bulky substituents (e.g., tert-butyl) hinder cyclization reactions but improve thermal stability .

- Emerging Applications: Fluorophenyl derivatives (e.g., Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate) are explored for metabolic stability in drug candidates due to fluorine’s electronegativity .

Biological Activity

Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate (CAS Number: 354811-94-2) is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C13H13NO3S

- Molecular Weight: 263.31 g/mol

- Functional Groups: Contains amino and methoxy groups, which contribute to its reactivity and biological interactions.

This compound exhibits its biological effects through several mechanisms:

Biological Activities

This compound has been investigated for various biological activities:

- Antimicrobial Activity: Preliminary studies indicate potential antimicrobial properties against several bacterial strains. For example, it demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at levels comparable to known antibiotics .

- Anticancer Potential: The compound's structural similarity to other bioactive thiophene derivatives suggests potential anticancer properties. Research into thiophene derivatives has shown activity against various cancer cell lines, indicating that further studies on this specific compound could yield promising results .

Table 1: Summary of Biological Activities

Synthetic Methods

The synthesis of this compound typically involves the esterification of 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylic acid with methanol under acidic conditions. This reaction highlights the compound's accessibility for further chemical modifications that could enhance its biological activity.

Future Directions

Given the promising biological activities observed, future research should focus on:

- In Vivo Studies: Conducting animal studies to evaluate the therapeutic potential and safety profile.

- Mechanistic Studies: Elucidating the precise biochemical pathways affected by the compound.

- Derivatives Exploration: Synthesizing analogs to enhance potency or selectivity against specific targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Pd-catalyzed C–C cross-coupling reactions, as demonstrated in the coupling of methyl 3-aminothiophene-2-carboxylate with arylboronic acids under microwave irradiation . Alternative routes include cyclocondensation of substituted thioureas with active methylene precursors, yielding derivatives with >80% purity after flash chromatography . Key factors affecting yield include catalyst loading (e.g., Pd(PPh₃)₄), solvent choice (DMF or THF), and reaction time (6–12 hours). Microwave-assisted methods reduce reaction time to 1–2 hours while maintaining yields ≥90% .

Q. How is structural characterization of this compound validated, and what spectral markers are critical?

- Methodological Answer : Characterization relies on -NMR, -NMR, and HRMS. Distinctive spectral features include:

- A singlet at δ 6.67–6.86 ppm for the thiophene C4 proton .

- Methoxy group signals at δ 3.83–3.93 ppm (singlet, integrating for 3H) .

- Aromatic protons from the 2-methoxyphenyl substituent appear as a multiplet at δ 6.89–7.51 ppm .

HRMS analysis confirms the molecular ion peak (e.g., [M+H] at m/z 292.0637 for CHNOS) .

Q. What solubility and stability considerations are critical for handling this compound in vitro?

- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but exhibits limited solubility in water. Stability tests indicate degradation under prolonged UV exposure (>24 hours), requiring storage in amber vials at –20°C. Aqueous solutions (pH 7–9) are stable for 48 hours, but acidic conditions (pH <5) induce hydrolysis of the ester moiety .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during Pd-catalyzed synthesis?

- Methodological Answer : Byproduct formation (e.g., homocoupling of arylboronic acids) is minimized by:

- Using degassed solvents to prevent oxidative side reactions.

- Optimizing stoichiometry (1:1.6 ratio of thiophene precursor to arylboronic acid) .

- Adding catalytic amounts of Cu(I) salts (e.g., CuI) to enhance cross-coupling efficiency .

Post-reaction purification via silica gel chromatography (ethyl acetate/petroleum ether, 3:7) isolates the target compound with ≥95% purity .

Q. What computational methods are employed to predict the compound’s electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G* basis set) model the compound’s HOMO-LUMO gap (≈4.2 eV), indicating potential as an electron-deficient scaffold for charge-transfer complexes . Mulliken charge analysis reveals electron-rich amino groups (–NH) at C3, making this site reactive toward electrophilic substitution .

Q. How can contradictory spectral data (e.g., -NMR splitting patterns) be resolved for structural confirmation?

- Methodological Answer : Discrepancies in splitting patterns (e.g., aromatic proton multiplicity) arise from conformational flexibility or solvent effects. To resolve:

- Acquire 2D NMR (COSY, NOESY) to confirm coupling between adjacent protons.

- Compare experimental data with simulated spectra from DFT-optimized structures .

- Use deuterated solvents (CDCl, DMSO-d) to standardize chemical shift referencing .

Q. What strategies are used to evaluate the compound’s biological activity, such as enzyme inhibition?

- Methodological Answer : For enzyme inhibition assays (e.g., 17β-HSD2):

- Synthesize derivatives via substitution at C3 (e.g., amides, sulfonamides) to enhance binding affinity .

- Perform molecular docking (AutoDock Vina) to predict interactions with catalytic residues (e.g., Ser-183 in trypsin-like proteases) .

- Validate IC values via fluorometric assays, using ATP (1 µM) as a cofactor .

Key Research Challenges

- Stereochemical Control : The 2-methoxyphenyl group induces axial chirality, complicating enantioselective synthesis. Chiral HPLC (e.g., Chiralpak IA) is required for resolution .

- Scale-up Limitations : Microwave-assisted synthesis, while efficient, faces scalability issues. Transitioning to flow chemistry may improve throughput .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.